Thalidomide-5'-propargyl-PEG2-OH is a novel compound that combines the well-known drug thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The incorporation of the PEG linker enhances the solubility and bioavailability of the compound, making it a significant tool in pharmaceutical and biochemical research. Thalidomide itself has a controversial history due to its teratogenic effects but has been repurposed for various therapeutic applications, including treatment for multiple myeloma and certain inflammatory diseases .
The synthesis of Thalidomide-5'-propargyl-PEG2-OH typically involves the conjugation of thalidomide with a PEG derivative, specifically Propargyl-PEG2-OH. One common synthetic route utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-functionalized thalidomide reacts with the propargyl-PEG2-OH .
Thalidomide-5'-propargyl-PEG2-OH features a thalidomide core connected to a PEG linker through a propargyl group. The molecular structure can be represented as follows:
The molecular formula for Thalidomide-5'-propargyl-PEG2-OH is typically represented as when accounting for the thalidomide structure along with the PEG and propargyl components. The molecular weight is approximately 348.41 g/mol.
Thalidomide-5'-propargyl-PEG2-OH can undergo various chemical reactions:
Thalidomide-5'-propargyl-PEG2-OH exerts its pharmacological effects primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The binding of thalidomide to cereblon alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism underlies its therapeutic effects in conditions like multiple myeloma and certain autoimmune diseases .
The compound's stability and solubility profiles make it suitable for various biological applications, particularly in drug delivery systems.
Thalidomide-5'-propargyl-PEG2-OH has significant scientific uses, particularly in:
Targeted protein degradation has emerged as a transformative therapeutic strategy that overcomes limitations of traditional occupancy-based inhibitors. The concept of proteolysis-targeting chimeras (PROTACs) was pioneered in 2001 with peptide-based systems that recruited the SCFβ-TRCP E3 ligase to degrade methionine aminopeptidase-2 [5] [8]. This foundational work established the core heterobifunctional design principle: a target protein ligand connected via a chemical linker to an E3 ubiquitin ligase recruiter. The evolution accelerated dramatically with the discovery of small-molecule E3 ligands, particularly those engaging von Hippel-Lindau (VHL) in 2008 and cereblon (CRBN) in 2010 [4] [5]. These advances enabled drug-like degraders with improved cell permeability and oral bioavailability. Thalidomide-5'-propargyl-PEG2-OH represents a synthetic intermediate designed for constructing CRBN-recruiting PROTACs, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a hydrophilic PEG2 spacer to enhance solubility [1] [6].
E3 ubiquitin ligases function as the catalytic engine of PROTACs, enabling substrate-specific ubiquitination. Among >600 human E3 ligases, CRBN has become a predominant choice due to its druggable binding pocket, well-characterized ligand chemistry, and broad tissue expression [4] [7]. The CRL4CRBN complex (Cullin4-RBX1-DDB1-CRBN) undergoes conformational rearrangement upon ligand binding, creating neo-substrate interfaces that enable degradation of previously inaccessible targets [2] [9]. PROTAC efficacy depends critically on the formation of a productive ternary complex (POI:PROTAC:E3), where linker composition and length directly influence degradation efficiency. Thalidomide-5'-propargyl-PEG2-OH contributes the E3-binding moiety with an optimally positioned propargyl group for modular conjugation to target ligands [6] [7].
Table 1: Key E3 Ligases Utilized in PROTAC Development
| E3 Ligase | Representative Ligands | Advantages | Limitations |
|---|---|---|---|
| CRBN | Thalidomide, Lenalidomide, Pomalidomide | Drug-like ligands, Clinical validation, Broad substrate scope | Risk of neo-substrate degradation |
| VHL | VH032, VH298 | High-affinity ligands, Well-characterized ternary complexes | Limited tissue expression |
| MDM2 | Nutlin, RG7112 | Oncology relevance, p53 activation | On-target toxicities |
| IAP | Bestatin derivatives | Apoptosis modulation | Complex pharmacology |
Thalidomide and its immunomodulatory drug (IMiD) derivatives (lenalidomide, pomalidomide) bind CRBN with a conserved glutarimide pharmacophore that coordinates a tri-tryptophan pocket within the thalidomide-binding domain (TBD) [2] [8]. Structural analyses reveal that IMiDs act as molecular glues, reshaping the CRBN surface to recruit neo-substrates like IKZF1/3 and CK1α [2] [9]. Thalidomide-5'-propargyl-PEG2-OH (C₂₀H₂₀N₂O₇, MW 400.39 g/mol) modifies this scaffold through:
Table 2: Properties of Thalidomide-5'-propargyl-PEG2-OH
| Property | Specification | Method |
|---|---|---|
| CAS Number | 2098487-52-4 | Registry |
| Molecular Formula | C₂₀H₂₀N₂O₇ | Elemental analysis |
| Molecular Weight | 400.387 g/mol | MS |
| Purity | ≥95% | HPLC |
| Recommended Storage | -5°C, dry, avoid sunlight | Stability study |
| Key Functional Groups | Glutarimide, Phthalimide, Alkyne, PEG | NMR/FTIR |
This compound serves as a modular building block in PROTAC synthesis, exemplified by its application in degrading HDACs, BRD4, and BCR-ABL fusion proteins [3] [7]. The terminal alkyne allows rapid diversification of target warheads without re-optimizing CRBN engagement, accelerating PROTAC discovery pipelines.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: